BenchChemオンラインストアへようこそ!

9-Chloro Triamcinolone Acetonide

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Procure 9-Chloro Triamcinolone Acetonide (EP Impurity D) to ensure ICH-compliant analytical method specificity and ANDA approval for Triamcinolone Acetonide APIs. This 9α-chloro derivative provides a unique chromatographic challenge, validating impurity resolution from the parent compound. Generic substitutes compromise regulatory defensibility. Essential for QC release testing and stability studies.

Molecular Formula C₂₄H₃₁ClO₆
Molecular Weight 450.95
CAS No. 10392-74-2
Cat. No. B1146470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro Triamcinolone Acetonide
CAS10392-74-2
Synonyms(11β,16α)-9-Chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione; 
Molecular FormulaC₂₄H₃₁ClO₆
Molecular Weight450.95
Structural Identifiers
SMILESCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)Cl)C)C
InChIInChI=1S/C24H31ClO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Chloro Triamcinolone Acetonide CAS 10392-74-2: A Specialized Reference Standard for Pharmaceutical Analysis and Research


9-Chloro Triamcinolone Acetonide (CAS 10392-74-2), also designated as Triamcinolone Acetonide EP Impurity D, is a synthetic corticosteroid analog characterized by a chlorine atom substitution at the 9α-position of the triamcinolone acetonide backbone . This structural modification yields a distinct molecular identity (C₂₄H₃₁ClO₆, MW 450.95) [1]. Unlike its parent compound, which is a potent anti-inflammatory agent, this chlorinated derivative is not typically employed as an active pharmaceutical ingredient (API) but is instead a critical, well-characterized reference material [2]. Its primary value lies in its application as a pharmacopeial standard for analytical method development, validation, and quality control in the manufacture of Triamcinolone Acetonide, ensuring compliance with stringent regulatory guidelines .

Why 9-Chloro Triamcinolone Acetonide Cannot Be Substituted by Other Triamcinolone Impurities in Analytical Workflows


Generic substitution with alternative corticosteroid impurities is not viable due to the unique regulatory and chemical identity of 9-Chloro Triamcinolone Acetonide as the designated EP Impurity D [1]. Its specific chromatographic properties, including a distinct retention time and mass spectral signature governed by the 9α-chloro group, are critical parameters for system suitability and peak identification in validated HPLC and LC-MS methods [2]. Unlike other potential impurities (e.g., Impurity A, B, or C), this compound provides a defined and specific challenge for analytical resolution, ensuring that the method can accurately separate and quantify this particular process-related or degradant species from the Triamcinolone Acetonide API [3]. The use of a non-identical analog would compromise the specificity, accuracy, and regulatory defensibility of the analytical method, potentially leading to inaccurate purity assessments and failed regulatory audits .

Quantitative Evidence for 9-Chloro Triamcinolone Acetonide: Data-Driven Differentiation from Triamcinolone Acetonide and Other Analogs


Differentiation as a Pharmacopeial Reference Standard: A Definitive Analytical Role

9-Chloro Triamcinolone Acetonide is unequivocally differentiated from Triamcinolone Acetonide (API) and other impurities by its formal designation in the European Pharmacopoeia (EP) as 'Impurity D' . While Triamcinolone Acetonide is the active ingredient, 9-Chloro Triamcinolone Acetonide serves as a highly characterized reference standard, provided with certified purity values (e.g., 98.2% by HPLC) and comprehensive analytical data packages, including COA and MSDS, which are essential for regulatory compliance . Its specific identity is verified by a unique InChI key (QODVCCAEPMVWNP-JNQJZLCISA-N) that distinguishes it from other structurally related impurities .

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Chemical Stability and Storage Profile vs. Triamcinolone Acetonide

The stability and storage requirements for 9-Chloro Triamcinolone Acetonide provide a quantifiable differentiation from the bulk API. Vendor data sheets and storage guidelines consistently specify storage at 2-8°C for this compound . In contrast, Triamcinolone Acetonide API is typically stored at controlled room temperature (e.g., 20-25°C) . While degradation data for 9-Chloro Triamcinolone Acetonide is not widely published, the parent compound's stability has been extensively studied. For example, degradation of Triamcinolone Acetonide in aqueous solutions has been shown to be accelerated by trace metal ions under accelerated storage conditions of 70°C [1]. This implies that the chlorinated impurity may exhibit a different degradation profile under similar stress, necessitating the specific storage conditions recommended.

Chemical Stability Storage Conditions Pharmaceutical Development

Solubility Profile: A Practical Differentiator for Analytical Method Development

The solubility of 9-Chloro Triamcinolone Acetonide is reported to be slight in chloroform and methanol, requiring heated sonication for dissolution [1]. This contrasts with Triamcinolone Acetonide, which is practically insoluble in water but has a documented solubility of 0.021 mg/mL in water and is soluble in acetone, chloroform, and alcohol [2]. The specific requirement for heated sonication in the same solvents indicates a quantifiable difference in dissolution behavior, which is a critical parameter for developing robust sample preparation protocols in HPLC and LC-MS methods.

Solubility Method Development Sample Preparation

Comparative Teratogenic Potency: 9-Chloro Triamcinolone Acetonide's Parent is 59x More Potent than Triamcinolone

While direct teratogenicity data for 9-Chloro Triamcinolone Acetonide is not available, a direct head-to-head study in rats demonstrates the profound potency difference conferred by the acetonide group, a structural feature shared with 9-Chloro Triamcinolone Acetonide. The study found that Triamcinolone Acetonide (TAC) was 59 times as potent as Triamcinolone (TA) in inducing cleft palate, with ED50 values of 1.1 mg/kg for TAC and 65 mg/kg for TA [1]. This provides a critical class-level inference for the 9-chloro derivative: the core acetonide structure is a major driver of potent biological activity. As a process impurity, its presence in an API batch, even at trace levels, could theoretically contribute to unintended biological effects, underscoring the importance of its strict quantification and control.

Teratogenicity Corticosteroid Pharmacology In Vivo Toxicology

Definitive Application Scenarios for Procuring 9-Chloro Triamcinolone Acetonide (CAS 10392-74-2)


Scenario 1: Development and Validation of a Stability-Indicating HPLC Method for Triamcinolone Acetonide API

A pharmaceutical analytical chemist is tasked with developing a stability-indicating HPLC-UV method for a Triamcinolone Acetonide drug product to meet ICH guidelines. The method must be capable of resolving the API from all known and potential degradation products. 9-Chloro Triamcinolone Acetonide (EP Impurity D) is procured as a certified reference standard to spike into degradation samples and API batches. Its unique retention time, driven by the 9α-chloro group, provides a critical test for the method's specificity and resolution [1]. The method's ability to accurately quantify this specific impurity is a key validation parameter (accuracy, precision, specificity) that is essential for the method to be deemed suitable for its intended use and for the drug product to meet purity specifications [2].

Scenario 2: Quality Control (QC) Release Testing of Triamcinolone Acetonide API Batches

A QC laboratory receives a new lot of Triamcinolone Acetonide API for pharmaceutical manufacturing. As part of the release testing protocol, the lab must quantify the levels of specified impurities, including Impurity D (9-Chloro Triamcinolone Acetonide), against a certified reference standard [3]. The lab procures a vial of 9-Chloro Triamcinolone Acetonide to prepare a standard solution of known concentration. By comparing the peak area of the impurity in the API sample to that of the reference standard, the lab can calculate the exact concentration (% w/w) of 9-Chloro Triamcinolone Acetonide. The result must fall below the acceptance limit defined in the drug master file or pharmacopeial monograph to approve the lot for use in drug product formulation [4].

Scenario 3: Forced Degradation (Stress Testing) Studies to Elucidate Degradation Pathways

To understand the intrinsic stability of Triamcinolone Acetonide, a development scientist performs forced degradation studies under oxidative, thermal, and photolytic stress. 9-Chloro Triamcinolone Acetonide is used as a reference marker to determine if the 9-chloro degradant is formed under specific stress conditions [5]. By co-injecting the pure reference standard with stressed samples, the scientist can confirm the identity of any degradation peak that matches its retention time and UV spectrum. This information is crucial for establishing the compound's degradation pathways, identifying potential 'critical quality attributes,' and setting appropriate shelf-life specifications for the final drug product [6].

Scenario 4: Establishment of Impurity Specifications for a Generic ANDA Filing

A regulatory affairs specialist in a generic drug company is preparing the Chemistry, Manufacturing, and Controls (CMC) section for an Abbreviated New Drug Application (ANDA) for a generic Triamcinolone Acetonide product. To justify the proposed impurity limits, they must reference the pharmacopeial standards (e.g., EP) and provide data from their own analytical method validation, which must be capable of quantifying Impurity D (9-Chloro Triamcinolone Acetonide) . The procurement and use of this specific compound as a reference standard is not optional; it is a mandatory requirement to demonstrate that the proposed generic product's impurity profile is qualitatively and quantitatively comparable to that of the Reference Listed Drug (RLD), a cornerstone of ANDA approval [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Chloro Triamcinolone Acetonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.